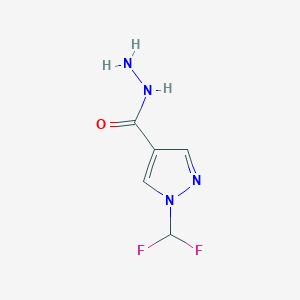

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(difluoromethyl)pyrazole-4-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2N4O/c6-5(7)11-2-3(1-9-11)4(12)10-8/h1-2,5H,8H2,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GNCSRMZULKNWMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C(F)F)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Claisen Condensation and Carbohydrazide Formation

Step 1: Claisen Condensation

Alkyl difluoroacetate undergoes Claisen condensation with methyl acetate in the presence of a strong base (e.g., sodium methoxide) to form the sodium enolate of alkyl difluoroacetoacetate. Acidification using in situ-generated carbonic acid (via CO₂ and water) yields alkyl difluoroacetoacetate (Formula VI-A).

Step 2: Orthoester Coupling

The purified difluoroacetoacetate reacts with trialkyl orthoformate (e.g., triethyl orthoformate) in acetyl anhydride to form alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrate (Formula VII-A).

Step 3: Pyrazole Ring Closure

The intermediate undergoes cyclization with methylhydrazine in a biphasic system (toluene/water) with a weak base (e.g., Na₂CO₃) to yield alkyl 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylate.

Step 4: Hydrazide Formation

The ester is hydrolyzed to the carboxylic acid (Formula II-A), followed by reaction with hydrazine hydrate in ethanol under reflux to form the carbohydrazide.

Direct Cyclization from Difluoroacetyl Halides

Step 1: Substitution/Hydrolysis

2,2-Difluoroacetyl chloride reacts with α,β-unsaturated esters (e.g., methyl acrylate) in the presence of a base (e.g., triethylamine) to form α-difluoroacetyl intermediates.

Step 2: Condensation-Cyclization

The intermediate reacts with methylhydrazine in aqueous solution with a catalyst (e.g., KI) to form the pyrazole ring. Subsequent treatment with hydrazine at 40–60°C directly yields the carbohydrazide.

Halogenation-Cyclization Approach

Step 1: Carbonylation

Difluorochloromethane reacts with carbon monoxide and methylhydrazine under palladium catalysis to form a carbonyl intermediate.

Step 2: Halogenation

Bromination of the intermediate at −5°C yields a dibromo derivative.

Step 3: Cyclization with Propiolic Acid

The halogenated compound reacts with propiolic acid in the presence of a base (e.g., K₂CO₃) to form the pyrazole-carboxylic acid. Conversion to the carbohydrazide is achieved via hydrazine quenching.

| Innovation | Industrial Applicability |

|---|---|

| Uses low-cost difluorochloromethane | Scalable continuous flow reactors |

| Reduces wastewater generation | Requires halogenation expertise |

| Yield | 86.2% |

Comparative Analysis of Methods

Efficiency and Cost

Regioselectivity Control

Weak bases (e.g., Na₂CO₃) suppress isomer formation during cyclization, achieving >99% regioselectivity. In contrast, strong bases (e.g., NaOH) promote by-products.

Optimization Strategies

Solvent Systems

Analyse Chemischer Reaktionen

1-(Difluormethyl)-1H-pyrazol-4-carbohydrazid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, was zur Bildung entsprechender oxidierter Produkte führt.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, was zur Bildung reduzierter Derivate führt.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen die Difluormethylgruppe oder die Carbohydrazid-Einheit durch andere funktionelle Gruppen ersetzt werden können, indem geeignete Reagenzien und Bedingungen verwendet werden.

Häufige Reagenzien und Bedingungen, die bei diesen Reaktionen verwendet werden, umfassen saure oder basische Umgebungen, bestimmte Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide has been explored for its potential in drug discovery due to its ability to interact with specific biological targets.

- Antifungal Activity : Research has demonstrated that derivatives of this compound exhibit significant antifungal properties against various phytopathogenic fungi. For instance, certain synthesized derivatives showed higher antifungal activity than established fungicides like boscalid, indicating their potential as effective agricultural agents .

- Antibacterial Properties : Studies indicate that the compound may possess antibacterial activity, making it a candidate for developing new antimicrobial agents.

Agrochemicals

The compound serves as a key intermediate in the synthesis of various agrochemicals. Its derivatives are being studied for their efficacy as pesticides and fungicides due to their high activity and low toxicity profiles.

- Fungicides Development : The synthesis of novel fungicides from this compound has been reported, with several derivatives showing promising results in inhibiting fungal growth .

Material Science

The compound is also being investigated for its applications in materials science. Its unique chemical structure allows it to be utilized in the development of new materials with specific properties.

Case Study 1: Antifungal Activity Evaluation

A series of derivatives synthesized from this compound were evaluated for their antifungal activity against seven phytopathogenic fungi using an in vitro mycelia growth inhibition assay. The study revealed that many derivatives exhibited moderate to excellent antifungal activities, with one derivative outperforming traditional fungicides .

| Compound | Antifungal Activity | Comparison to Boscalid |

|---|---|---|

| Derivative A | High | Higher |

| Derivative B | Moderate | Comparable |

| Derivative C | Excellent | Significantly Higher |

Case Study 2: Synthesis and Structure-Activity Relationship

Research focused on synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides derived from this compound highlighted structure-activity relationships (SAR). The study utilized molecular docking techniques to predict interactions with target enzymes, providing insights into how structural modifications can enhance biological activity .

Wirkmechanismus

Der Wirkungsmechanismus von 1-(Difluormethyl)-1H-pyrazol-4-carbohydrazid beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen. Die Difluormethylgruppe kann Wasserstoffbrückenbindungen mit Enzymen oder Rezeptoren bilden und deren Aktivität beeinflussen. Die Carbohydrazid-Einheit kann ebenfalls mit biologischen Molekülen interagieren und deren Funktion möglicherweise hemmen oder modulieren. Die genauen molekularen Zielstrukturen und Pfade, die beteiligt sind, hängen von der spezifischen Anwendung und dem Kontext ab, in dem die Verbindung verwendet wird.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Substituent Variations

The biological activity and physicochemical properties of pyrazole-4-carbohydrazides are highly dependent on substituents. Key analogs include:

Key Observations :

- Fluorine vs. Chlorine : The difluoromethyl group in the target compound improves metabolic stability compared to chlorine in 4-chloro-1-ethyl analogs, which may increase environmental persistence .

- Carbohydrazide Position : The 4-carbohydrazide group in the target compound enhances antifungal activity over 3-carbohydrazide derivatives due to better alignment with SDH binding pockets .

Antifungal Activity

- Target Compound : Derivatives of this compound exhibit EC₅₀ values as low as 0.14 µg/mL against Rhizoctonia solani, outperforming carbendazim (EC₅₀: 0.34 µg/mL) .

- N'-(4-Phenoxyphenyl) Analog: Shows 3-fold higher potency against Botrytis cinerea (EC₅₀: 0.52 µg/mL) than penthiopyrad (EC₅₀: 0.83 µg/mL) due to diphenyl ether-enhanced membrane penetration .

Herbicidal Activity

Physicochemical Properties

Key Insight : The difluoromethyl group reduces LogP compared to chlorinated analogs, balancing lipophilicity and solubility for optimal agrochemical delivery .

Biologische Aktivität

1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide is a compound of significant interest in both agricultural and medicinal chemistry due to its biological activities, particularly as an inhibitor of succinate dehydrogenase (SDH). This enzyme plays a crucial role in the mitochondrial respiratory chain, and its inhibition can disrupt cellular respiration in various organisms, including fungi.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a pyrazole ring substituted with a difluoromethyl group and a carbohydrazide functional group. Its molecular formula is . The presence of the difluoromethyl group enhances its biological activity by facilitating interactions with biological targets.

This compound primarily acts as an inhibitor of succinate dehydrogenase. This inhibition affects the tricarboxylic acid (TCA) cycle and leads to reduced ATP production in target organisms. The compound's ability to bind effectively to SDH has been demonstrated through various interaction studies, showcasing its potential as an antifungal agent.

Biological Activity Summary

The biological activities of this compound include:

- Antifungal Activity : Effective against various fungal pathogens, making it valuable in agricultural applications.

- Inhibition of Succinate Dehydrogenase : Disruption of cellular respiration in fungi, leading to their death.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Contains a carboxylic acid group | Effective against a broader spectrum of fungi |

| Isopyrazam | Pyrazole derivative with different substituents | Registered for use against specific crop diseases |

| Fluxapyroxad | Contains a difluoromethyl group | Broad-spectrum fungicide; effective against septoria |

| Sedaxane | Another pyrazole-based fungicide | Targets specific fungal pathogens |

Case Studies and Research Findings

- Fungicidal Activity : A study highlighted that this compound exhibits moderate activity against Botrytis cinerea, a common fungal pathogen affecting crops. Molecular docking studies indicated that the difluoromethyl pyrazole moiety is critical for its fungicidal action .

- Synthesis and Optimization : Recent advancements in the synthesis of this compound focus on improving yields and reducing environmental impacts. The synthetic route typically involves several key steps, including the formation of intermediates that lead to the final product .

- Broader Implications : The compound's structural features position it as a key intermediate for developing novel fungicides, contributing to sustainable agricultural practices .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Difluoromethyl)-1H-pyrazole-4-carbohydrazide, and how are intermediates characterized?

- Methodology : A common approach involves cyclocondensation of hydrazide precursors with reagents like phosphorus oxychloride (POCl₃) at elevated temperatures (~120°C). For example, hydrazide intermediates can be synthesized via condensation of substituted carboxylic acids with hydrazine hydrate. Intermediate characterization typically employs IR spectroscopy to confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and N-H (3200–3400 cm⁻¹) stretches, alongside mass spectrometry for molecular ion verification .

Q. What purification techniques are recommended for isolating this compound?

- Methodology : Post-synthesis purification often combines column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization from ethanol or methanol. Purity is validated via HPLC (>98%) and melting point analysis. Impurity profiling using TLC (Rf comparison) ensures batch consistency .

Q. How is spectral data (NMR, IR) interpreted to confirm the compound’s structure?

- Methodology :

- ¹H NMR : Look for pyrazole ring protons (δ 7.5–8.5 ppm) and difluoromethyl (-CF₂H) splitting patterns (doublet of doublets, J ~56–58 Hz).

- ¹³C NMR : Carbonylic carbon (C=O) appears at δ 160–170 ppm, while pyrazole carbons resonate at δ 100–150 ppm.

- IR : Confirm C=O (1650–1700 cm⁻¹) and N-H (hydrazide, ~3250 cm⁻¹). Overlapping peaks in crowded regions (e.g., aromatic C-H) are resolved using 2D NMR techniques like HSQC and HMBC .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Methodology :

- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while dichloromethane minimizes side reactions.

- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium catalysts (for cross-coupling steps) improve regioselectivity.

- Temperature control : Slow heating (ramp to 120°C over 2 hours) reduces decomposition. Yield optimization may require Design of Experiments (DoE) to assess variables like stoichiometry and pH .

Q. What computational strategies predict the compound’s bioactivity and binding modes?

- Methodology :

- Molecular docking : AutoDock Vina or Schrödinger Suite evaluates binding affinity to target proteins (e.g., enzymes). Grid maps are generated around active sites, and binding poses are ranked by scoring functions (e.g., ΔG).

- DFT calculations : B3LYP/6-31G(d) optimizations assess electronic properties (HOMO-LUMO gaps) and stability. Interaction energy frameworks (via CrystalExplorer) identify key intermolecular forces (e.g., dispersion vs. electrostatic) .

Q. How are crystallographic data contradictions resolved during structural refinement?

- Methodology :

- Use SHELXL for refinement against high-resolution X-ray data. Adjust parameters (e.g., anisotropic displacement, twin laws) to minimize R-factor discrepancies.

- Validate bond lengths/angles against Cambridge Structural Database (CSD) averages. For twinned crystals, apply TwinRotMat or HKLF5 to deconvolute overlapping reflections .

Q. What strategies address spectral data contradictions (e.g., unexpected peaks in NMR)?

- Methodology :

- Dynamic effects : Variable-temperature NMR (VT-NMR) identifies tautomeric equilibria or rotational barriers.

- Isotopic labeling : ¹⁵N or ¹⁹F labeling clarifies ambiguous assignments.

- Hybrid techniques : LC-NMR-MS integrates separation, structural elucidation, and mass verification .

Q. How are structure-activity relationships (SARs) systematically explored for pyrazole derivatives?

- Methodology :

- Analog synthesis : Introduce substituents (e.g., halogens, methyl groups) at pyrazole positions 1, 3, or 4.

- In vitro assays : Test analogs against target enzymes (IC₅₀ determination) or microbial strains (MIC assays).

- QSAR modeling : Use MolDescriptor or Dragon to correlate electronic/steric parameters (logP, polar surface area) with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.